molecular formula C10H8F2O3 B14096979 (E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid

(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid

Cat. No.: B14096979
M. Wt: 214.16 g/mol
InChI Key: GODWXUATTLOTOJ-UHFFFAOYSA-N
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Description

(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid is a fluorinated acrylic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a methoxy group at position 2, and an acrylic acid moiety (CH₂=CHCOOH) at position 3. Its molecular formula is C₁₀H₈F₂O₃, with a molecular weight of 202.16 g/mol (calculated).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/Application Reference
(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid 4,5-difluoro, 2-methoxy C₁₀H₈F₂O₃ 202.16 High lipophilicity (inferred from F, OCH₃) Synthetic intermediate
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic acid 4-hydroxy, 3,5-dimethoxy C₁₂H₁₄O₆ 254.24 Isolated from Ephedra equisetina; natural origin Botanical research
Caffeic Acid 3,4-dihydroxy C₉H₈O₄ 180.16 Antioxidant, anti-inflammatory Pharmacological research
(E)-2-(Trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid 2-CF₃, 3,4,5-trimethoxy C₁₃H₁₃F₃O₅ 318.24 Pd-catalyzed synthesis; enhanced reactivity Organometallic chemistry

Substituent Effects on Properties

  • Electron-Withdrawing vs. In contrast, caffeic acid’s 3,4-dihydroxy groups increase water solubility and antioxidant capacity . The trifluoromethyl (CF₃) group in ’s compound enhances electrophilicity, making it reactive in Pd-catalyzed cross-coupling reactions .
  • Lipophilicity and Bioactivity :

    • Fluorine substituents improve membrane permeability, as seen in antimicrobial acrylic acid derivatives (). The target compound’s difluoro-methoxy substitution may similarly enhance bioavailability compared to polar analogs like caffeic acid.
    • Methoxy groups in plant-derived analogs () contribute to stability against oxidative degradation, a trait valuable in natural product isolation .

Biological Activity

(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a phenylacrylic structure with difluoro and methoxy substitutions, which are believed to enhance its biological activity. Its molecular formula is C12H10F2O3C_{12}H_{10}F_2O_3, and it has a molecular weight of 256.21 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may interact with specific molecular targets in cells.
  • Biochemical Pathways : The presence of fluorine atoms is known to enhance binding affinities, potentially modulating enzyme activity and influencing multiple biochemical pathways .
  • Environmental Stability : Factors such as temperature and pH can affect the compound's stability and interaction with biological targets, thus impacting its efficacy.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in modulating inflammatory responses.
  • Antiviral Potential : There are indications that it could possess antiviral activity, although further studies are required to elucidate this effect fully.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value indicative of significant cytotoxicity against A431 cells, a model for epidermal growth factor receptor (EGFR) studies .

Comparative Analysis with Similar Compounds

A comparative study with other acrylic acid derivatives revealed that this compound exhibited superior inhibitory effects on specific cancer cell lines compared to its analogs. The presence of difluoro groups was noted to enhance the overall potency of the compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant inhibition in A431 cells
Anti-inflammatoryModulation of inflammatory markers
AntiviralPotential activity observed

Properties

IUPAC Name

3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODWXUATTLOTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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